molecular formula C10H24NO3PS B1196955 Amiton CAS No. 78-53-5

Amiton

Cat. No.: B1196955
CAS No.: 78-53-5
M. Wt: 269.34 g/mol
InChI Key: PJISLFCKHOHLLP-UHFFFAOYSA-N
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Description

Deep Site and Docking Pose (DSDP) is a compound used in molecular docking, a crucial step in drug discovery. It is designed to predict the binding site of proteins and provide an accurate searching space and initial positions for further conformational sampling .

Preparation Methods

Properties

Key on ui mechanism of action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/

CAS No.

78-53-5

Molecular Formula

C10H24NO3PS

Molecular Weight

269.34 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3

InChI Key

PJISLFCKHOHLLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCSP(=O)(OCC)OCC

Canonical SMILES

CCN(CC)CCSP(=O)(OCC)OCC

boiling_point

230 °F at 0.2 mmHg (EPA, 1998)
110 °C at 0.2 mm Hg
Bp: 76 °C at 0.01 mm Hg

Color/Form

Colorless liquid

melting_point

Crystals from isopropanol + ether;  Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/

Key on ui other cas no.

78-53-5

physical_description

Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998)
Colorless liquid;  [HSDB]

Related CAS

3734-97-2 (oxalate[1:1])

solubility

Highly soluble in water and most organic solvents

Synonyms

amiton
amiton oxalate (1:1)
O,O-diethyl S-(diethylaminoethyl) phosphorothiolate

vapor_pressure

0.01 mm Hg @ 80 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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